Ethanesulfonic acid sodium salt monohydrate is the stable, hydrated crystalline form of sodium ethanesulfonate, an organosulfonate compound. It functions as a versatile reagent, primarily utilized as a synthesis intermediate, a counterion in pharmaceutical salt formation to improve drug solubility, and as a functional additive in advanced electrolyte systems for energy storage. Its defined hydration state provides distinct physical properties compared to its anhydrous counterpart, impacting processability, thermal behavior, and handling in moisture-sensitive applications.
Substituting the monohydrate with the anhydrous form (CAS 5324-47-0) based on the core chemical structure alone overlooks critical, procurement-relevant differences. The water of hydration is an integral part of the crystal structure, not a simple impurity. This results in a different molecular weight and a distinct thermal decomposition profile, introducing a low-temperature dehydration step not present in the anhydrous salt. In applications requiring precise thermal processing, controlled formulation of aqueous solutions, or stringent moisture control, such as in battery electrolyte manufacturing, the two forms are not functionally interchangeable. The stable stoichiometry of the monohydrate can also offer superior handling and weighing accuracy compared to the potentially more hygroscopic anhydrous powder, directly impacting batch-to-batch reproducibility.
The presence of one molecule of water in the crystal lattice fundamentally alters the thermal behavior of the monohydrate compared to its anhydrous counterpart. While the anhydrous form (CAS 5324-47-0) exhibits a high melting/decomposition point around 270 °C or higher, the monohydrate (CAS 308103-56-2) has a documented melting range of 248-256 °C, which incorporates the energy required for the endothermic loss of water prior to the decomposition of the ethanesulfonate salt itself. This two-stage thermal process (dehydration followed by decomposition) is a critical design parameter for any application involving heating, such as drying, melt processing, or high-temperature synthesis.
| Evidence Dimension | Melting Point / Thermal Decomposition Onset |
| Target Compound Data | 248-256 °C (includes dehydration event) |
| Comparator Or Baseline | Anhydrous Sodium Ethanesulfonate: ~270 °C |
| Quantified Difference | A distinct, lower-temperature thermal event (dehydration) occurs >14 °C below the decomposition onset of the anhydrous form. |
| Conditions | Standard melting point determination (literature values). |
For processes requiring thermal treatment, this compound provides a predictable dehydration step at a lower temperature, which must be accounted for to prevent process failures or unwanted side reactions.
In high-precision applications like sodium-ion battery electrolyte formulation, achieving the exact molar concentration of additives is critical for reproducible performance. The monohydrate form provides a stable, non-hygroscopic solid with a defined molecular weight of 150.13 g/mol, ensuring high accuracy when preparing stock solutions. In contrast, anhydrous alkyl sulfonates can be prone to absorbing atmospheric moisture, leading to weighing errors and inconsistent batch preparations. The use of a stable hydrate mitigates this risk, directly contributing to the reproducibility of electrochemical results, such as the formation of a stable solid-electrolyte interphase (SEI), which is a known function of sulfonate additives.
| Evidence Dimension | Stoichiometric Purity & Handling |
| Target Compound Data | Stable crystalline monohydrate with a fixed molecular weight (150.13 g/mol). |
| Comparator Or Baseline | Anhydrous sodium ethanesulfonate, which as a class can be hygroscopic, leading to variable water content and inaccurate molar weighing. |
| Quantified Difference | Eliminates variability in water content, ensuring molar concentration accuracy. |
| Conditions | Standard laboratory weighing and solution preparation for performance-critical applications. |
This compound's defined hydration state ensures superior batch-to-batch consistency in molar concentration, which is crucial for reproducible performance in sensitive applications like battery electrolytes.
In chemical manufacturing, the physical form of a precursor significantly impacts process efficiency and safety. Patent literature for related compounds demonstrates a preference for aqueous solutions of sulfonate precursors over anhydrous solids, citing lower cost and simpler, safer handling in a manufacturing environment. Ethanesulfonic acid sodium salt monohydrate aligns with this principle, acting as a readily soluble, high-purity source of the ethanesulfonate group for aqueous-phase reactions. Its use avoids the handling difficulties and potentially slower dissolution rates associated with anhydrous powders, making it a more process-friendly choice for producing downstream derivatives like alkyltaurines or other substituted ethanesulfonates.
| Evidence Dimension | Process Suitability for Aqueous Reactions |
| Target Compound Data | Stable, defined hydrate, optimized for dissolution and handling in aqueous media. |
| Comparator Or Baseline | Anhydrous solid form, which can be more difficult to handle and dissolve consistently. |
| Quantified Difference | Not directly quantified, but patent precedent suggests aqueous/hydrated forms are preferred for cost, safety, and handling in industrial synthesis. |
| Conditions | Industrial or lab-scale synthesis of substituted alkanesulfonates in aqueous media. |
For aqueous synthesis, procuring this monohydrate can lead to more efficient, safer, and potentially lower-cost manufacturing processes compared to using the anhydrous solid.
For research and development of sodium-ion batteries where consistent performance is paramount. The compound's stable, non-hygroscopic nature ensures precise molar concentrations of the sulfonate additive, leading to more reproducible formation of the solid-electrolyte interphase (SEI) and reliable electrochemical cycling data.
In multi-step syntheses where a controlled dehydration or drying step is required before a higher-temperature reaction. The well-defined dehydration of the monohydrate allows for a precise, lower-temperature water removal stage, preventing potential side reactions or process failures that could occur if using an anhydrous salt with unknown, adsorbed moisture content.
As a starting material in industrial or laboratory-scale aqueous reactions. Its high solubility and defined stoichiometry make it a process-efficient precursor for manufacturing specialty surfactants, buffers, or other derivatives where safe and simple handling is a priority.
Irritant